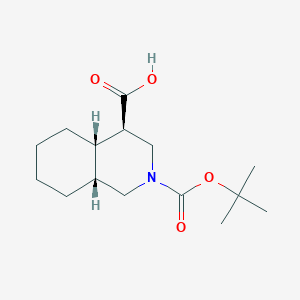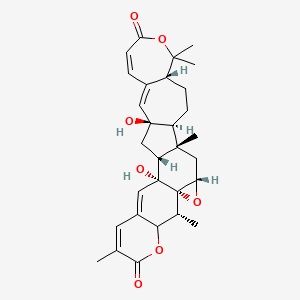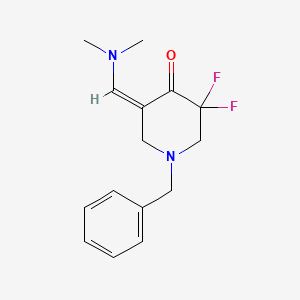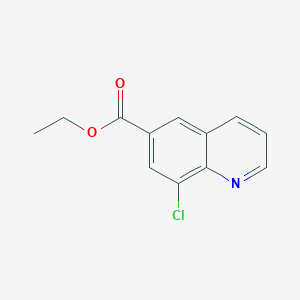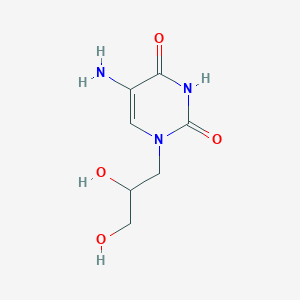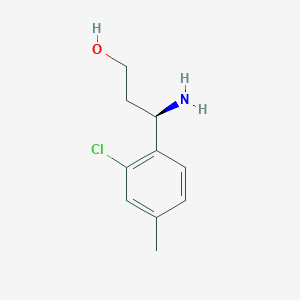
Butyl dihydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl dihydroxyacetate is an organic compound with the molecular formula C6H12O4 It is an ester derived from butanol and dihydroxyacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyl dihydroxyacetate can be synthesized through the esterification of butanol with dihydroxyacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
C4H9OH + HOCH2COOH→C4H9OCH2COOH + H2O
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acid catalysts to ensure high yields and efficient production. The reaction conditions are optimized to maintain a balance between reaction rate and product purity.
Analyse Des Réactions Chimiques
Types of Reactions: Butyl dihydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyl glyoxylate.
Reduction: Reduction of this compound can yield butyl glycolate.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Butyl glyoxylate
Reduction: Butyl glycolate
Substitution: Various substituted butyl esters
Applications De Recherche Scientifique
Butyl dihydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is used in the production of specialty chemicals, including flavors, fragrances, and solvents.
Mécanisme D'action
The mechanism of action of butyl dihydroxyacetate involves its hydrolysis in biological systems to release butanol and dihydroxyacetic acid. The released dihydroxyacetic acid can participate in various metabolic pathways, including glycolysis. The ester linkage in this compound makes it a potential prodrug, where the active compound is released upon hydrolysis.
Comparaison Avec Des Composés Similaires
Butyl acetate: An ester derived from butanol and acetic acid, used as a solvent and flavoring agent.
Butyl glycolate: An ester derived from butanol and glycolic acid, used in cosmetics and personal care products.
Butyl glyoxylate: An ester derived from butanol and glyoxylic acid, used in organic synthesis.
Uniqueness: Butyl dihydroxyacetate is unique due to the presence of two hydroxyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C6H12O4 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
butyl 2,2-dihydroxyacetate |
InChI |
InChI=1S/C6H12O4/c1-2-3-4-10-6(9)5(7)8/h5,7-8H,2-4H2,1H3 |
Clé InChI |
UUQQVORIGBBIBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13063114.png)

